molecular formula C23H25N5O5S B2385055 N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-97-5

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2385055
CAS RN: 868226-97-5
M. Wt: 483.54
InChI Key: AHAKCNJYQGRSIE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including an amine, a thioether, a pyrimidinone, and a benzamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have gained significant attention due to their antitumor properties. This compound, with its unique structure, may serve as a potential anticancer agent. Researchers have explored its effects on various cancer cell lines, assessing its cytotoxicity and potential for inhibiting tumor growth. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Combination Therapy

Exploring synergistic effects with existing drugs or other compounds is valuable. Researchers can investigate whether this compound enhances the efficacy of standard treatments or reduces their side effects.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S/c1-12-6-5-7-15(13(12)2)25-18(29)11-34-23-27-20(24)19(22(31)28-23)26-21(30)14-8-9-16(32-3)17(10-14)33-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAKCNJYQGRSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

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